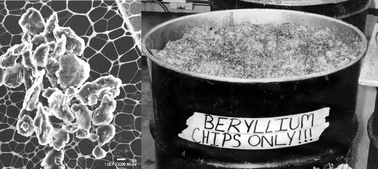A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
Journal of Environmental Monitoring Pub Date: 2006-04-20 DOI: 10.1039/B600924G
Abstract
Standardized conventions governing the fractions of airborne particles that can penetrate the human head airways, the thoracic airways and the alveolar spaces have been internationally (although not universally) adopted. Several agencies involved in setting limit values for occupational exposure concentrations have taken these conventions into account when considering the appropriate standard for specific chemicals, in order to ensure the standards are biologically relevant. A convention is selected based on the characteristic health effects, and forms the basis of measurement against the limiting concentration value. In order to assess exposure for comparison to this metric or any other purposes, it is necessary to choose a sampler whose performance matches the convention, and protocols have been developed and used to test sampler performance. Several aerosol sampling devices are available, nominally at least, for each of the conventions. Some considerations important to the sampling of airborne particles containing beryllium with regard to the sampling conventions, the test protocols and sampler performance are discussed.


Recommended Literature
- [1] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [2] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
- [3] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [4] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
- [5] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [6] Morphogenesis of cement hydrate†
- [7] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [8] Organometallics in heterocyclic chemistry
- [9] Conductive Pickering-poly(high internal phase emulsion) composite foams prepared with low loadings of single-walled carbon nanotubes†
- [10] Enzyme-responsive copper sulphidenanoparticles for combined photoacoustic imaging, tumor-selective chemotherapy and photothermal therapy†

Journal Name:Journal of Environmental Monitoring
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 16187-03-4
-
CAS no.: 1291-72-1









